molecular formula C24H23N5O3 B3003150 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-70-9

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3003150
M. Wt: 429.48
InChI Key: WAMIJUJRNOBFRJ-UHFFFAOYSA-N
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Description

The compound "8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds, including the one , are characterized by a xanthine core, which is a key feature in their interaction with adenosine receptors.

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are potent and selective A(3) adenosine receptor antagonists, involves evaluating the effects of substitutions at the 1-, 3-, and 8-positions to improve potency and hydrophilicity . Another related synthesis pathway involves intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . These methods could potentially be adapted for the synthesis of the compound by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinone derivatives is crucial for their biological activity. Docking and 3D-QSAR studies have been used to investigate the A(3) binding disposition of these compounds, which is essential for their role as adenosine receptor antagonists . The molecular structure is likely to influence the intermolecular interactions, as seen in related compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which exhibits a layered crystal packing stabilized by hydrogen bonds and electrostatic interactions .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinone derivatives is influenced by the substituents present on the xanthine core. The specific reactions that the compound "8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" undergoes have not been detailed in the provided papers, but it can be inferred that the presence of functional groups such as hydroxyphenyl and methylbenzyl would affect its reactivity in biological systems and potential interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound have not been directly reported, related compounds exhibit properties that are indicative of their potential applications. For example, the crystal packing and intermolecular interactions of a xanthine derivative were analyzed, showing an anisotropic distribution of interaction energies, which could be relevant for the design of new materials . The hydrophilicity and potency of imidazo[2,1-f]purinone derivatives can be modulated by substitutions at specific positions on the molecule, which is an important consideration for drug design and development .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

  • A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, revealing potent serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds, including a specific derivative, showed potential as antidepressants and anxiolytics in vivo (Zagórska et al., 2016).

Serotonin Receptor Ligands

  • Another study by Zagórska et al. (2009) focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were found to be potent ligands for the 5-HT(1A) serotonin receptor, with some showing anxiolytic and antidepressant-like activities in preclinical models (Zagórska et al., 2009).

A3 Adenosine Receptor Antagonism

  • Baraldi et al. (2005) synthesized new derivatives of 1H-imidazo[2,1-f]purine-2,4-diones, identifying them as potent and selective antagonists of the A3 adenosine receptors. These compounds, including 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, demonstrated significant binding affinity (Baraldi et al., 2005).

Molecular Docking and 3D-QSAR Studies

  • Research by Baraldi et al. (2008) extended their studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, focusing on improving potency and hydrophilicity. Their work included molecular docking and 3D-QSAR studies to better understand these compounds as A3 adenosine receptor antagonists (Baraldi et al., 2008).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its structural complexity, it might have interesting biological activity or could serve as a useful synthetic intermediate .

properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-14-8-7-9-17(12-14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-10-5-6-11-19(18)30/h5-12,30H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMIJUJRNOBFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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